molecular formula C40H62N5O9P B10856462 ODBG-P-RVn

ODBG-P-RVn

カタログ番号: B10856462
分子量: 787.9 g/mol
InChIキー: JWTGVUMJEVOXGW-RTZKIGCUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ODBG-P-RVn involves the lipid modification of the monophosphate form of GS-441524. The process typically includes:

    Lipid Modification: This step involves attaching a lipid moiety to the monophosphate group of GS-441524 to enhance its oral bioavailability and stability.

    Phosphorylation: The nucleoside GS-441524 is phosphorylated to form the monophosphate derivative.

    Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The process would be optimized for cost-effectiveness and scalability, incorporating advanced purification and analytical techniques.

化学反応の分析

Types of Reactions

ODBG-P-RVn undergoes several types of chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to release the active nucleoside monophosphate.

    Oxidation and Reduction: These reactions can modify the lipid moiety or the nucleoside itself, potentially affecting its activity and stability.

    Substitution: The lipid moiety can be substituted with other functional groups to alter its pharmacokinetic properties.

Common Reagents and Conditions

    Hydrolysis: Typically performed under acidic or basic conditions using water or aqueous buffers.

    Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Major Products

The primary product of hydrolysis is the active nucleoside monophosphate, which can further undergo phosphorylation to form the triphosphate, the active antiviral agent.

科学的研究の応用

ODBG-P-RVn has a wide range of applications in scientific research:

作用機序

ODBG-P-RVn exerts its effects by being converted into the active triphosphate form within cells. This active form inhibits the viral RNA-dependent RNA polymerase, a crucial enzyme for viral replication. By blocking this enzyme, this compound effectively halts the replication of the virus, thereby reducing viral load and disease severity .

類似化合物との比較

Similar Compounds

    Remdesivir (GS-5734): An intravenous antiviral drug with a similar mechanism of action but limited to hospital settings due to its administration route.

    GS-441524: The parent nucleoside of remdesivir, also showing antiviral activity but with lower potency compared to ODBG-P-RVn.

Uniqueness

This compound is unique due to its lipid modification, which enhances its oral bioavailability and stability, making it a more practical option for outpatient treatment compared to remdesivir .

特性

分子式

C40H62N5O9P

分子量

787.9 g/mol

IUPAC名

[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl [(2R)-3-octadecoxy-2-phenylmethoxypropyl] hydrogen phosphate

InChI

InChI=1S/C40H62N5O9P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-25-50-27-33(51-26-32-21-18-17-19-22-32)28-52-55(48,49)53-29-35-37(46)38(47)40(30-41,54-35)36-24-23-34-39(42)43-31-44-45(34)36/h17-19,21-24,31,33,35,37-38,46-47H,2-16,20,25-29H2,1H3,(H,48,49)(H2,42,43,44)/t33-,35-,37-,38-,40+/m1/s1

InChIキー

JWTGVUMJEVOXGW-RTZKIGCUSA-N

異性体SMILES

CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OCC4=CC=CC=C4

正規SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OCC4=CC=CC=C4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。